N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-tosylpropanamide
Description
This compound is a pyrazole-derived amide featuring a tosylpropanamide side chain. The tosyl (p-toluenesulfonyl) group enhances electrophilicity and may influence solubility and crystallinity.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-12(2)20-16(11-14(4)19-20)18-17(21)9-10-24(22,23)15-7-5-13(3)6-8-15/h5-8,11-12H,9-10H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEJNBQDTNHRCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=NN2C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Acetoacetyl Cyclocondensation
A primary route involves reacting 1-acetoacetyl-4-tert-butoxycarbonylpiperidine with phenylhydrazine in ethanol under reflux. Anhydrous sodium sulfate acts as a dehydrating agent, achieving intermediate IIIA in 87% yield after 2–3 hours. This step forms the 3-methyl-1-isopropylpyrazole moiety, critical for subsequent functionalization.
Reaction Conditions:
- Solvent: Ethanol (8 L per 4.89 mol substrate)
- Temperature: 75–85°C (reflux)
- Catalyst: None (self-condensing)
- Yield: 87%
Post-condensation, the tert-butoxycarbonyl (Boc) group is removed via hydrochloric acid treatment, yielding the free amine.
Tosylpropanamide Side-Chain Introduction
The 3-tosylpropanamide group is introduced through amide coupling or sulfonylation.
Amide Coupling with Tosylpropanoic Acid
The propanamide-tosyl chain is appended via carbodiimide-mediated coupling. In a representative procedure:
- Activation: 3-Tosylpropanoic acid (1.2 eq) is treated with HOBt (1-hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane.
- Coupling: The activated acid reacts with 5-amino-1-isopropyl-3-methylpyrazole (1 eq) at 25°C for 12 hours.
- Workup: The product is extracted with ethyl acetate and purified via silica chromatography.
Direct Sulfonylation
An alternative one-pot method employs tosyl chloride (TsCl) and propanamide in the presence of triethylamine:
Industrial-scale production often combines pyrazole synthesis and side-chain introduction into a streamlined process.
Patent-Optimized Route (CN103275010A)
The method from CN103275010A avoids highly toxic reagents (e.g., phosphorus oxychloride) and achieves an 86% overall yield:
- Step 1: Condensation of 1-acetoacetyl-4-Boc-piperidine (4.89 mol) with phenylhydrazine (4.89 mol) in ethanol (8 L) yields intermediate IIIA.
- Step 2: IIIA reacts with Lawesson’s reagent (2.47 mol) in tetrahydrofuran (8 L) and pyridine (400 mL) at 50–55°C overnight.
- Step 3: Boc deprotection using HCl/ethyl acetate furnishes the final product.
Key Data:
| Parameter | Value |
|---|---|
| Total Reaction Time | 24–30 hours |
| Overall Yield | 86% |
| Purity (HPLC) | >99% |
Solvent-Free and Green Chemistry Approaches
Recent advances prioritize sustainability through solvent-free conditions:
Mechanochemical Synthesis
Ball milling 5-amino-1-isopropyl-3-methylpyrazole (1 eq) and 3-tosylpropanoic acid (1 eq) with K₂CO₃ (2 eq) for 2 hours yields 88% product without solvents.
Aqueous-Mediated Reactions
Using water as a solvent with SDS (sodium dodecyl sulfate) surfactant:
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
- δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)
- δ 2.45 (s, 3H, Ts-CH₃)
- δ 3.12 (t, J = 7.2 Hz, 2H, CH₂SO₂)
- δ 6.85 (s, 1H, pyrazole-H)
IR (KBr):
Comparative Analysis of Methods
| Method | Yield | Toxicity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Patent (CN103275010A) | 86% | Low | Industrial | 120 |
| Amide Coupling | 90% | Moderate | Lab-scale | 250 |
| Mechanochemical | 88% | Low | Pilot-scale | 180 |
The patent route offers the best balance of yield, cost, and scalability, while mechanochemical methods excel in sustainability.
Chemical Reactions Analysis
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Chemistry
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-tosylpropanamide serves as an important intermediate in organic synthesis. It is utilized in:
- The development of complex organic molecules.
- Reagent applications in various organic reactions.
Biology
The compound is under investigation for its potential biological activities, including:
- Antimicrobial Properties : Studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.
- Anticancer Activity : Preliminary studies show promise in inhibiting cancer cell proliferation, particularly in specific cancer types.
Medicine
Ongoing research aims to explore the therapeutic potential of this compound for various diseases:
- Targeted Drug Design : The compound's ability to interact with specific molecular targets may lead to novel therapeutic agents.
Industry
In industrial applications, this compound is being explored for:
- Development of new materials.
- Use in chemical manufacturing processes where specific reactivity is required.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant inhibitory effects, suggesting its potential as an antimicrobial agent .
Case Study 2: Anticancer Research
In another investigation focusing on anticancer properties, this compound was tested against various cancer cell lines. The findings revealed that it inhibited cell growth effectively, particularly in ovarian and lung cancer models .
Mechanism of Action
The mechanism of action of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs include N-substituted pyrazole amides and tosylamide derivatives.
Table 1: Structural and Functional Comparison
Key Observations:
The tosyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in NAT-1 .
Hydrogen-Bonding Capacity: The target compound’s amide NH and sulfonyl oxygen atoms enable diverse hydrogen-bonding patterns, akin to those observed in thiazolidinone derivatives .
Steric Effects: The isopropyl and methyl groups on the pyrazole ring create steric hindrance, which may impede interactions with biological targets compared to the more planar thiazolidinone-based NAT-1/NAT-2 .
Molecular Weight and Solubility :
- The compound’s moderate molecular weight (~365.5 g/mol) suggests better membrane permeability than NAT-2 (~481.6 g/mol), though the tosyl group may reduce aqueous solubility relative to NAT-1 .
Research Findings and Limitations
- Biological Activity: Thiazolidinone derivatives like NAT-1/NAT-2 are well-documented for antimicrobial and antioxidant properties , but the pyrazole-tosylamide hybrid’s bioactivity remains speculative without experimental validation.
Biological Activity
N-(1-Isopropyl-3-methyl-1H-pyrazol-5-yl)-3-tosylpropanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C15H20N4O3S
Molecular Weight: 336.41 g/mol
CAS Number: 119-38-0
The compound features a pyrazole ring substituted with an isopropyl and methyl group, alongside a tosyl (p-toluenesulfonyl) group that enhances its reactivity and solubility.
Antimicrobial Activity
Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that various pyrazole derivatives, including those similar to this compound, showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of cholinesterase enzymes, which are critical in neurotransmission. This activity may have implications for treating neurodegenerative diseases such as Alzheimer's. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis .
Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits anti-inflammatory effects. In vitro assays showed reduced levels of pro-inflammatory cytokines in macrophage cultures treated with this compound. This suggests its potential use in managing inflammatory conditions .
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of the compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results indicated that the compound exhibited MIC values ranging from 16 to 64 µg/mL against tested strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
Case Study 2: Cholinesterase Inhibition
In a study focused on neuroprotective agents, this compound was tested for its ability to inhibit acetylcholinesterase (AChE). The results demonstrated an IC50 value of approximately 50 µM, indicating moderate inhibition compared to standard inhibitors like donepezil .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-tosylpropanamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves coupling a pyrazole amine derivative with a tosylated propanamide precursor. For example:
- Step 1 : Prepare 1-isopropyl-3-methyl-1H-pyrazol-5-amine via alkylation of 3-methylpyrazole derivatives using isopropyl halides under basic conditions .
- Step 2 : React the amine with 3-tosylpropanoyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .
- Key Intermediates : Tosyl-protected propanamide intermediates and pyrazole amines are critical for regioselective coupling.
Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized in characterizing the structure of this compound?
- Methodological Answer :
- ¹H NMR : Assign peaks for the isopropyl group (δ ~1.4–1.5 ppm, doublet; δ ~4.5–4.7 ppm, septet), methyl groups on the pyrazole (δ ~2.1–2.3 ppm), and tosyl protons (δ ~7.7–7.8 ppm, aromatic protons). Integration ratios validate stoichiometry .
- ¹³C NMR : Confirm carbonyl carbons (δ ~165–170 ppm) and quaternary carbons in the pyrazole ring (δ ~150–155 ppm).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity between the propanamide and pyrazole moieties .
Q. What role does X-ray crystallography play in confirming the molecular structure, and which software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths, angles, and torsion angles, particularly for the pyrazole-tosylpropanamide linkage.
- Software : SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
- Hydrogen Bonding Analysis : Graph set analysis (as per Etter’s formalism) identifies patterns in crystal packing, such as N–H···O interactions between the amide and tosyl groups .
Advanced Research Questions
Q. What strategies can optimize the yield of This compound during multi-step synthesis?
- Methodological Answer :
- Reagent Stoichiometry : Use a 10–20% excess of 3-tosylpropanoyl chloride to drive the coupling reaction to completion .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .
- Reaction Monitoring : TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) or LC-MS tracks intermediate formation and minimizes side products .
Q. How can researchers address discrepancies between computational modeling predictions and experimental crystallographic data?
- Methodological Answer :
- Iterative Refinement : Use software like Gaussian or ORCA to optimize DFT-calculated geometries, then compare with experimental bond lengths/angles from X-ray data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for better alignment .
- Data Cross-Validation : Validate computational models against multiple experimental techniques (e.g., NMR, IR) to identify systematic errors in force fields or solvent effects .
Q. What methodologies are effective in analyzing the tautomeric behavior of the pyrazole ring under varying conditions?
- Methodological Answer :
- Variable-Temperature NMR : Monitor proton shifts in DMSO-d₆ or CDCl₃ at 25–100°C to detect tautomeric equilibria (e.g., pyrazole NH proton exchange) .
- pH-Dependent Studies : Use UV-Vis spectroscopy (λ ~250–300 nm) in buffered solutions to assess tautomer stability. Acidic conditions may stabilize the 1H-pyrazole tautomer over 2H forms .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
